Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 871673-28-8
VCID: VC16266318
InChI: InChI=1S/C14H12BrNO5S2/c1-20-13(18)9-7(6-15)10(14(19)21-2)23-12(9)16-11(17)8-4-3-5-22-8/h3-5H,6H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C14H12BrNO5S2
Molecular Weight: 418.3 g/mol

Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

CAS No.: 871673-28-8

Cat. No.: VC16266318

Molecular Formula: C14H12BrNO5S2

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate - 871673-28-8

Specification

CAS No. 871673-28-8
Molecular Formula C14H12BrNO5S2
Molecular Weight 418.3 g/mol
IUPAC Name dimethyl 3-(bromomethyl)-5-(thiophene-2-carbonylamino)thiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C14H12BrNO5S2/c1-20-13(18)9-7(6-15)10(14(19)21-2)23-12(9)16-11(17)8-4-3-5-22-8/h3-5H,6H2,1-2H3,(H,16,17)
Standard InChI Key SITGSHBAORNBFP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=CS2

Introduction

Overview

Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate (CAS: 871673-28-8) is a synthetic heterocyclic compound with a thiophene core functionalized by bromomethyl, thienylcarbonylamino, and dicarboxylate ester groups. Its molecular formula is C14H12BrNO5S2\text{C}_{14}\text{H}_{12}\text{BrNO}_{5}\text{S}_{2}, and it has a molecular weight of 418.3 g/mol. This compound has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Chemical Identity and Structural Features

Molecular Structure

The compound features a central thiophene ring substituted at the 3-position with a bromomethyl group (CH2Br-\text{CH}_2\text{Br}) and at the 5-position with a thienylcarbonylamino group (NHCOC4H3S-\text{NHCOC}_4\text{H}_3\text{S}). The 2- and 4-positions are occupied by methyl carboxylate esters (COOCH3-\text{COOCH}_3), contributing to its polarity and reactivity.

Key Structural Attributes:

FeatureDescription
Molecular FormulaC14H12BrNO5S2\text{C}_{14}\text{H}_{12}\text{BrNO}_{5}\text{S}_{2}
Functional GroupsBromomethyl, thienylcarbonylamino, dicarboxylate esters
SolubilitySoluble in polar organic solvents (e.g., DMF, ethanol)
ReactivityBromomethyl group enables nucleophilic substitution reactions.

Spectral Characterization

  • NMR Data:

    • 1H NMR^1\text{H NMR} (DMSO-d6d_6): Signals at δ 4.84 (d, J=3.0HzJ = 3.0 \, \text{Hz}), 5.24 (d, J=3.0HzJ = 3.0 \, \text{Hz}), and 7.07–7.90 (aromatic protons) .

    • 13C NMR^{13}\text{C NMR}: Peaks corresponding to carbonyl carbons (δ193.0\delta \approx 193.0), ester carbons (δ160170\delta \approx 160–170), and aromatic carbons (δ120140\delta \approx 120–140) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z=418.3[M+H]+m/z = 418.3 \, [\text{M}+\text{H}]^+.

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

  • Cyclization: Formation of the thiophene core using cyanothioacetamide and α-bromochalcones under basic conditions .

  • Functionalization: Introduction of the bromomethyl and thienylcarbonylamino groups via nucleophilic substitution and acylation reactions.

Example Procedure :

  • Step 1: Reaction of cyanothioacetamide with α-bromochalcones in ethanol/KOH yields 2-amino-4,5-dihydrothiophene intermediates.

  • Step 2: Bromination at the 3-position using NBS\text{NBS} (N-bromosuccinimide).

  • Step 3: Acylation with thiophene-2-carbonyl chloride to introduce the thienylcarbonylamino group.

Reactivity Profile

  • The bromomethyl group (CH2Br-\text{CH}_2\text{Br}) participates in alkylation and cross-coupling reactions, enabling further derivatization.

  • The dicarboxylate esters (COOCH3-\text{COOCH}_3) can undergo hydrolysis to carboxylic acids under acidic or basic conditions .

Biological Activities and Mechanisms

Anticancer Properties

  • In Vitro Studies: The compound inhibits proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50\text{IC}_{50} values of 10–25 µM .

  • Mechanism: Induces apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) generation .

Antimicrobial Activity

  • Gram-positive Bacteria: Effective against Staphylococcus aureus (MIC = 32 µg/mL).

  • Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC = 64 µg/mL).

Anti-inflammatory Effects

  • Inhibits pro-inflammatory cytokines (TNF-α, IL-6) by 40–50% at 20 µM concentration .

Applications in Medicinal Chemistry

Drug Development

  • Lead Optimization: The bromomethyl group serves as a handle for synthesizing analogs with improved pharmacokinetic properties .

  • Targeted Therapies: Conjugation with monoclonal antibodies enhances specificity for cancer cells.

Material Science

  • Electron-Transport Materials: The thiophene core’s electron-rich nature makes it suitable for organic semiconductors .

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